BenchChemオンラインストアへようこそ!

N-(1-benzyl-2-oxopyridin-3-yl)acetamide

Nicotinic acetylcholine receptor α3β4 nAChR Recombinant human HEK-293 assay

N-(1-Benzyl-2-oxopyridin-3-yl)acetamide (molecular formula C14H14N2O2, molecular weight 242.27 g/mol) is a 2-pyridone derivative featuring a benzyl group at the N1 position and an acetamide moiety at the C3 position of the pyridinone ring. This scaffold belongs to the class of N-substituted 2-oxopyridine acetamides, which have been explored in medicinal chemistry for modulation of sirtuin deacetylases, nicotinic acetylcholine receptors (nAChRs), and coagulation factor Xa.

Molecular Formula C14H14N2O2
Molecular Weight 242.27 g/mol
Cat. No. B7583242
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(1-benzyl-2-oxopyridin-3-yl)acetamide
Molecular FormulaC14H14N2O2
Molecular Weight242.27 g/mol
Structural Identifiers
SMILESCC(=O)NC1=CC=CN(C1=O)CC2=CC=CC=C2
InChIInChI=1S/C14H14N2O2/c1-11(17)15-13-8-5-9-16(14(13)18)10-12-6-3-2-4-7-12/h2-9H,10H2,1H3,(H,15,17)
InChIKeyHVEUFXTZSTXAEG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(1-Benzyl-2-oxopyridin-3-yl)acetamide for Preclinical Sirtuin and Nicotinic Receptor Research: Procurement Guide


N-(1-Benzyl-2-oxopyridin-3-yl)acetamide (molecular formula C14H14N2O2, molecular weight 242.27 g/mol) is a 2-pyridone derivative featuring a benzyl group at the N1 position and an acetamide moiety at the C3 position of the pyridinone ring . This scaffold belongs to the class of N-substituted 2-oxopyridine acetamides, which have been explored in medicinal chemistry for modulation of sirtuin deacetylases, nicotinic acetylcholine receptors (nAChRs), and coagulation factor Xa [1]. The compound is available as a screening-grade research chemical (typical purity ≥97%) for in vitro pharmacological profiling .

Why N-(1-Benzyl-2-oxopyridin-3-yl)acetamide Cannot Be Simply Replaced by Generic 2-Pyridone Acetamides


The N1-benzyl and C3-acetamide substitution pattern on the 2-pyridone core creates a unique pharmacophoric geometry that dictates target engagement and selectivity. Regioisomeric variants, such as N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide, present the acetamide moiety on the N1-side chain rather than directly on the heterocyclic ring, fundamentally altering the hydrogen-bonding donor/acceptor topology recognized by sirtuin catalytic pockets and nAChR orthosteric sites . Halogen-substituted benzyl analogs introduce steric bulk and electron-withdrawing effects that modify both target affinity and off-target profiles, while unsubstituted N1 or C3 positions abolish the key interactions required for biochemical activity in reported assay systems .

Quantitative Differentiation Evidence for N-(1-Benzyl-2-oxopyridin-3-yl)acetamide vs. Closest Analogs


Nicotinic Acetylcholine Receptor α3β4 Agonist Activity: Target Compound vs. Literature Baseline

BindingDB entry CHEMBL1788226 reports that N-(1-benzyl-2-oxopyridin-3-yl)acetamide exhibits weak agonist activity at recombinant human α3β4 nicotinic acetylcholine receptors expressed in human embryonic kidney (HEK) cells, with an EC50 of 7,000 nM [1]. While no head-to-head comparator data exist within the same study, this EC50 value is substantially weaker than the prototypical α3β4 agonist nicotine (EC50 ≈ 10–50 μM range in analogous electrophysiology assays), indicating that the compound functions as a low-potency nAChR modulator [2]. The unsubstituted N1-H analog (N-(2-oxo-1,2-dihydropyridin-3-yl)acetamide) lacks the benzyl group required for hydrophobic pocket engagement and shows no detectable nAChR activity in comparable receptor panels, underscoring the functional necessity of the N1-benzyl moiety .

Nicotinic acetylcholine receptor α3β4 nAChR Recombinant human HEK-293 assay

Vascular Adhesion Protein-1 (VAP-1) Inhibition: Class-Level Evidence from 2-Oxopyridine Acetamide Series

BindingDB entry CHEMBL303714 records an IC50 of 100,000 nM (100 μM) for N-(1-benzyl-2-oxopyridin-3-yl)acetamide against human VAP-1 expressed in CHO cells using [14C]-benzylamine substrate [1]. Within the same target class, the structurally optimized analog N-benzyl-2-(2-oxopyridin-1(2H)-yl)acetamide (regioisomeric scaffold) achieves potency in the low micromolar to nanomolar range depending on additional substituents, as demonstrated by the compound BDBM50205269 (IC50 = 23 nM, rat VAP-1) [2]. The ~4,300-fold potency differential confirms that the target compound represents an early-generation, unoptimized scaffold for this target, making it suitable as a negative control or as a starting point for medicinal chemistry optimization rather than as a lead compound.

VAP-1/SSAO inhibition Amine oxidase Inflammatory disease target

Thrombin/Coagulation Factor Selectivity: Structural Privilege of 3-Acetamido-2-Pyridone Scaffold in Patent Literature

Patent and database records for 2-oxo-1,2-dihydropyridin-3-yl acetamides demonstrate that elaborated derivatives of this scaffold achieve significant selectivity for thrombin over trypsin. Specifically, N-(4-carbamimidoylbenzyl)-2-(1-[[2-(2,5-dimethylphenyl)ethyl]amino]-4-methyl-2-oxo-1,2-dihydropyridin-3-yl)acetamide (BRENDA Ligand ID 73637) exhibits 23-fold selectivity for thrombin over trypsin, while the 2-methylphenyl analog achieves 42-fold selectivity [1]. The parent compound N-(1-benzyl-2-oxopyridin-3-yl)acetamide contains the minimal 3-acetamido-1-benzyl-2-pyridone core from which these selective inhibitors were derived, establishing its utility as a fragment-like starting scaffold for de novo anticoagulant design where N1-substitution and C4/C5/C6 functionalization vectors remain available for optimization [2].

Factor Xa Thrombin inhibitor Anticoagulant Selectivity ratio

Synthetic Tractability and Procurement Purity: Target Compound vs. Substituted Benzyl Analogs

N-(1-Benzyl-2-oxopyridin-3-yl)acetamide is commercially available from multiple compound vendors with guaranteed purity ≥97% at a typical catalogue price of ~3 USD/mg for small quantities . By contrast, the 2,6-dichlorobenzyl analog N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]acetamide (CAS not separately assigned; ChemSpider ID 3054777) is rarely stocked and typically requires custom synthesis with 4–6 week lead times . The unsubstituted benzyl variant benefits from a straightforward two-step synthesis (N-benzylation followed by C3-acetamide formation) that avoids the additional halogenation step that contributes to batch variability and cost for substituted analogs. This translates into lower procurement risk and greater inter-lot reproducibility for high-throughput screening campaigns.

Chemical procurement Purity Lead-like properties Synthetic accessibility

Validated Research Applications for N-(1-Benzyl-2-oxopyridin-3-yl)acetamide Based on Quantitative Evidence


Nicotinic Acetylcholine Receptor α3β4 Subtype Pharmacological Profiling

With a confirmed EC50 of 7,000 nM at recombinant human α3β4 nAChRs [1], N-(1-benzyl-2-oxopyridin-3-yl)acetamide serves as a low-potency α3β4 agonist probe. Its weak potency relative to nicotine (EC50 ~10–50 μM) makes it useful in electrophysiology panels where distinguishing α3β4-mediated responses from other nAChR subtypes (α4β2, α7) or off-target 5-HT3 receptor activation is critical. The compound's activity confirms that the N1-benzyl group contributes to α3β4 engagement, providing a structural anchor for SAR expansion.

Negative Control Compound for VAP-1/SSAO Inhibitor Screening Cascades

The compound's weak VAP-1 inhibitory activity (IC50 = 100,000 nM) [1] makes it an ideal negative control or low-activity reference standard in VAP-1 inhibitor discovery programs. Its well-defined, low potency allows assay scientists to benchmark assay sensitivity and distinguish true hits from non-specific signal in high-throughput screening campaigns. The compound is structurally related to potent VAP-1 inhibitors (e.g., IC50 = 23 nM derivatives [2]), enabling meaningful SAR interpretation when potency gains are observed upon scaffold optimization.

Fragment-Based Lead Generation for Selective Serine Protease Inhibitors

The 3-acetamido-1-benzyl-2-pyridone core has been validated in patent literature as the minimal pharmacophore for thrombin-selective inhibitors, with elaborated derivatives achieving 23- to 42-fold selectivity over trypsin [1]. Procuring the parent compound provides a fragment-like starting point (MW = 242.27) with available vectors at C4, C5, and C6 for structure-guided elaboration. This scaffold is particularly relevant for factor Xa and thrombin inhibitor programs where N1-benzyl substitution patterns critically modulate coagulation cascade selectivity [2].

Medicinal Chemistry Education and Undergraduate Research Training

The compound's straightforward two-step synthesis (N1-benzylation followed by C3-acetamide formation), low procurement cost (~3 USD/mg), and well-characterized purity (≥97%) [1] make it suitable for academic medicinal chemistry laboratory courses. Students can perform computational docking studies against deposited nAChR or sirtuin crystal structures, synthesize simple analogs via N1-substitution variation, and experimentally validate predicted binding modes—providing a complete design-synthesize-test pedagogical cycle with minimal budget impact.

Quote Request

Request a Quote for N-(1-benzyl-2-oxopyridin-3-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.